In-Depth Technical Guide: Physical and Chemical Properties of tert-Butyl 1H-indol-4-ylcarbamate
In-Depth Technical Guide: Physical and Chemical Properties of tert-Butyl 1H-indol-4-ylcarbamate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of tert-Butyl 1H-indol-4-ylcarbamate, a synthetic intermediate with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with data from closely related analogues and computational predictions to offer a thorough profile.
Chemical Identity and Physical Properties
Tert-Butyl 1H-indol-4-ylcarbamate is a carbamate-protected derivative of 4-aminoindole. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and makes it a versatile intermediate in organic synthesis.
Table 1: General and Physical Properties of tert-Butyl 1H-indol-4-ylcarbamate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 232.28 g/mol | --INVALID-LINK-- |
| CAS Number | 819850-13-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥97.0% (by NMR) | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |
Table 2: Computationally Predicted Physical and Chemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 232.121177757 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 54.1 Ų | --INVALID-LINK-- |
Note: Predicted values are for the isomeric compound tert-butyl 1H-indol-7-ylcarbamate as a close approximation.
Spectroscopic Properties
Detailed experimental spectra for tert-Butyl 1H-indol-4-ylcarbamate are not widely published. The following tables outline the predicted spectroscopic characteristics based on the known spectra of analogous indole and tert-butyl carbamate compounds.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.50 | d | 1H | Ar-H |
| ~7.20 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.60 | br s | 1H | Carbamate N-H |
| ~6.50 | t | 1H | Ar-H |
| 1.55 | s | 9H | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C=O (carbamate) |
| ~136.0 | Ar-C |
| ~128.0 | Ar-C |
| ~125.0 | Ar-C |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~110.0 | Ar-CH |
| ~105.0 | Ar-CH |
| ~102.0 | Ar-CH |
| ~81.0 | -C(CH₃)₃ |
| ~28.5 | -C(CH₃)₃ |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, sharp | Indole N-H stretch |
| ~3350 | Medium, broad | Carbamate N-H stretch |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong, sharp | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (amide II) |
| ~1250, ~1160 | Strong | C-O stretch |
Table 6: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 233.1285 | [M+H]⁺ |
| 255.1104 | [M+Na]⁺ |
| 177.0917 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 133.0760 | [M+H - Boc]⁺ |
Experimental Protocols
Proposed Synthesis of tert-Butyl 1H-indol-4-ylcarbamate
A plausible synthetic route to tert-Butyl 1H-indol-4-ylcarbamate involves the protection of 4-aminoindole with di-tert-butyl dicarbonate. A general procedure, adapted from the synthesis of related carbamates, is provided below.
Materials:
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4-Aminoindole
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Di-tert-butyl dicarbonate (Boc₂O)
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Tetrahydrofuran (THF), anhydrous
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4-(Dimethylamino)pyridine (DMAP)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Dissolve 4-aminoindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add DMAP (0.1 equivalents) to the solution.
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Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-Butyl 1H-indol-4-ylcarbamate.
Caption: Proposed synthetic workflow for tert-Butyl 1H-indol-4-ylcarbamate.
General Protocol for Spectroscopic Analysis
The following are general methodologies for acquiring the spectroscopic data presented in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
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Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and analyzed in positive ion mode.
Caption: General experimental workflow for spectroscopic characterization.
Chemical Reactivity and Potential Biological Significance
As a Boc-protected amine, the primary chemical reactivity of tert-Butyl 1H-indol-4-ylcarbamate centers around the deprotection of the carbamate group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 4-aminoindole. The indole ring itself is susceptible to electrophilic substitution, although the specific regioselectivity would be influenced by the carbamate group.
While there is limited published information on the specific biological activity of tert-Butyl 1H-indol-4-ylcarbamate, the indole nucleus is a common scaffold in many biologically active compounds. Related indole derivatives have been investigated for a variety of therapeutic applications, including as anti-cancer and anti-inflammatory agents. The carbamate moiety can also play a role in biological activity, and some indole carbamates have been studied as enzyme inhibitors. Therefore, this compound may serve as a valuable building block in the synthesis of novel drug candidates.
Caption: Logical relationship of properties to potential applications.
